5-Chloro-3-fluoro-2-iodophenol: Comprehensive Physical, Chemical, and Synthetic Profiling for Advanced Drug Discovery
5-Chloro-3-fluoro-2-iodophenol: Comprehensive Physical, Chemical, and Synthetic Profiling for Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, poly-halogenated phenols serve as indispensable building blocks for the synthesis of complex heteroaryl scaffolds. 5-Chloro-3-fluoro-2-iodophenol (CAS: 2385728-15-2)[1] is a highly specialized intermediate characterized by its orthogonal reactivity profile. The strategic placement of iodine, chlorine, and fluorine atoms on the phenolic core allows for precise, sequential functionalization—most notably in the development of potent NLRP3 inflammasome inhibitors[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and its downstream applications in drug discovery.
Physicochemical Properties & Structural Significance
The unique substitution pattern of 5-chloro-3-fluoro-2-iodophenol imparts distinct electronic and steric properties. The strongly electron-withdrawing fluorine and chlorine atoms lower the pKa of the phenolic hydroxyl group, enhancing its hydrogen-bond-donating capacity. Meanwhile, the bulky iodine atom at the ortho position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions[3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference |
| CAS Registry Number | 2385728-15-2 | [1] |
| Molecular Formula | C6H3ClFIO | [1] |
| Molecular Weight | 272.44 g/mol | [1] |
| SMILES | OC1=C(I)C(F)=CC(Cl)=C1 | [4] |
| Physical State | Yellow oil (at standard temperature and pressure) | [2] |
| 1H NMR (400 MHz, DMSO-d6) | δ 11.26 (br. s, 1H), 7.00 (d, 1H), 6.65 (d, 1H) | [2] |
Synthetic Methodology: Regioselective Iodination
The synthesis of 5-chloro-3-fluoro-2-iodophenol is achieved via the electrophilic aromatic iodination of 3-chloro-5-fluorophenol. Achieving regioselectivity in this reaction is challenging due to the presence of two competing ortho positions (Position 2 and Position 6). The protocol leverages precise solvent and base selection to dictate the outcome[2].
Figure 1: Synthetic workflow and mechanistic validation for 5-chloro-3-fluoro-2-iodophenol.
Mechanistic Causality of Experimental Choices
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Base Selection (NaH): Sodium hydride is utilized to irreversibly deprotonate the phenol. Unlike weaker bases (e.g., K2CO3), NaH drives the equilibrium completely to the phenoxide, maximizing the electron density on the aromatic ring and activating it for electrophilic attack[2].
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Solvent Selection (Toluene): Toluene is a critical choice. As a non-polar solvent, it minimizes the solvation of the phenoxide oxygen, forcing a tight ion-pair with the sodium cation. This steric shielding at the oxygen atom directs the incoming bulky iodine electrophile (I2) predominantly to the less sterically hindered ortho position (between the OH and F atoms) rather than the position adjacent to the larger chlorine atom[2].
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Temperature Control (0 °C): Maintaining the reaction at 0 °C is essential to suppress poly-iodination and oxidative coupling of the electron-rich phenoxide radicals[2].
Experimental Protocol: A Self-Validating Workflow
The following step-by-step protocol is designed as a self-validating system, ensuring that the chemist can verify the success of each phase before proceeding.
Step 1: Generation of the Phenoxide
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Action: To a flame-dried apparatus under a nitrogen atmosphere, dissolve 3-chloro-5-fluorophenol (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of starting material)[2].
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Action: Cool the mixture to 0 °C using an ice bath. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in small portions[2].
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Validation: The addition of NaH will immediately trigger the evolution of H2 gas. Continue stirring at 0 °C for 30 minutes until gas evolution completely ceases. The formation of a distinct yellow solution visually validates the complete conversion of the phenol to the highly active phenoxide intermediate[2].
Step 2: Electrophilic Aromatic Substitution
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Action: To the yellow phenoxide solution at 0 °C, add molecular iodine (I2, 1.0 eq) in a single portion[2].
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Validation: The deep purple color of the iodine will rapidly dissipate as it reacts with the electron-rich aromatic ring, validating the consumption of the electrophile.
Step 3: Isolation and Analytical Validation
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Action: Quench the reaction with aqueous sodium thiosulfate to neutralize any unreacted iodine, extract with ethyl acetate, and purify the crude mixture via silica gel chromatography.
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Validation: The reaction inherently produces a 2:1 mixture of regioisomers. The desired 5-chloro-3-fluoro-2-iodophenol is isolated as a yellow oil (approx. 38% yield)[2].
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Analytical Confirmation: Confirm the structure via 1H NMR (400 MHz, DMSO-d6). The spectrum must show a broad singlet at δ 11.26 ppm (phenolic OH) and two distinct doublets at δ 7.00 ppm and δ 6.65 ppm, representing the two remaining meta-coupled aromatic protons[2].
Downstream Applications in Therapeutics
The primary utility of 5-chloro-3-fluoro-2-iodophenol lies in its application as a precursor for fused bicyclic heteroaryl compounds. The iodine atom serves as an ideal leaving group for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[3]. Once coupled, the resulting scaffolds are highly effective inhibitors of the NLRP3 inflammasome [2].
By blocking NLRP3, these compounds prevent the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. Consequently, derivatives synthesized from this building block are currently under active investigation for treating severe neuroinflammatory and pulmonary conditions, including Parkinson's disease, Alzheimer's disease, and Chronic Obstructive Pulmonary Disease (COPD)[2].
Figure 2: Role of 5-chloro-3-fluoro-2-iodophenol in developing NLRP3 inflammasome inhibitors.
References
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[2] WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors. Google Patents. Available at:
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[3] EP3417851B1 - Aryl ethers and uses thereof. European Patent Office / Google Patents. Available at:
Sources
- 1. testing.chemscene.com [testing.chemscene.com]
- 2. WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2383582-02-1|3-Chloro-5-fluoro-2-iodophenol|BLD Pharm [bldpharm.com]
